[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride chemical properties and structure
[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride chemical properties and structure
An In-Depth Technical Guide to [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific pyrimidine derivative, [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, a compound of interest as a potential building block or intermediate in the synthesis of novel bioactive molecules.
This document provides a comprehensive overview of the known chemical properties and structure of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride. It also explores a logical synthetic approach based on established pyrimidine chemistry, discusses its potential applications in research and development, and outlines essential safety and handling protocols. As a specialized research chemical, publicly available data is limited; therefore, this guide synthesizes direct information with expert analysis derived from the well-understood chemistry of related pyrimidine structures.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure. [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is a disubstituted pyrimidine, featuring an ethyl group at the 2-position and an aminomethyl group at the 4-position. The compound is supplied as a dihydrochloride salt, which typically enhances its stability and solubility in aqueous media.
Compound Identifiers
The following table summarizes the key identification parameters for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, compiled from chemical supplier databases.
| Identifier | Value | Source(s) |
| IUPAC Name | [(2-ethylpyrimidin-4-yl)methyl]amine;dihydrochloride | Inferred |
| CAS Number | 1332529-51-7 | [2] |
| Molecular Formula | C₇H₁₃Cl₂N₃ | [3] |
| Molecular Weight | 210.10 g/mol | [2][3] |
| MDL Number | MFCD18071387 | [2][3] |
Note: Some suppliers may list alternative CAS numbers for this compound. The CAS number 1332529-51-7 appears to be the most consistently cited.
Chemical Structure
The molecular structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents are an ethyl group (-CH₂CH₃) at position 2 and a methylamine group (-CH₂NH₂) at position 4. The dihydrochloride salt form indicates that two equivalents of hydrogen chloride have reacted with the basic nitrogen atoms of the molecule, likely the two pyrimidine ring nitrogens and/or the primary amine.
Caption: 2D Structure of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride are not widely published. The properties listed below are based on its chemical structure and data for analogous compounds. This information is crucial for designing experiments, including selecting appropriate solvents and anticipating the compound's behavior in various chemical environments.
| Property | Value | Notes |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of an organic amine. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in ethanol. | The dihydrochloride salt form significantly increases polarity and aqueous solubility. |
| Melting Point | Not reported | Expected to be a crystalline solid with a relatively high melting point due to its salt nature. |
| Boiling Point | Not applicable | Likely to decompose at high temperatures before boiling. |
| pKa | Not reported | The molecule has multiple basic centers: the primary amine and the two ring nitrogens. The primary amine is expected to have a pKa around 9-10, while the pyrimidine nitrogens will be less basic. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach to synthesizing the target molecule involves a two-step process:
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Pyrimidine Ring Formation: Condensation of ethylmalononitrile (or a related 1,3-dicarbonyl equivalent) with propionamidine hydrochloride to form 4-amino-2-ethyl-5-cyanopyrimidine.
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Functional Group Transformation: Reduction of the nitrile group at the 4-position to a primary amine (aminomethyl group).
This approach is efficient as it builds the core heterocyclic structure first and then modifies the substituent to achieve the final product.
Caption: Proposed synthetic workflow for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.
Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on general methods for pyrimidine synthesis.[4][5]
Step 1: Synthesis of 4-Chloro-2-ethyl-pyrimidine
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To a stirred solution of sodium ethoxide (prepared from sodium in ethanol), add propionamidine hydrochloride and diethyl malonate.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, neutralize with acid, and extract the product (2-ethylpyrimidine-4,6-diol).
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Treat the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-ethylpyrimidine.
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Selectively reduce one of the chloro groups to yield 4-chloro-2-ethylpyrimidine.
Step 2: Cyanation to form 2-Ethylpyrimidine-4-carbonitrile
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React the 4-chloro-2-ethylpyrimidine with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like DMF.
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Heat the reaction mixture until the starting material is consumed.
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Work up the reaction to isolate the nitrile product.
Step 3: Reduction to [(2-ethylpyrimidin-4-yl)methyl]amine
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Dissolve the 2-ethylpyrimidine-4-carbonitrile in an anhydrous solvent like THF or diethyl ether.
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Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), or perform catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere.
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Quench the reaction carefully and perform an aqueous workup to isolate the free amine base.
Step 4: Formation of the Dihydrochloride Salt
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Dissolve the isolated free base in a suitable solvent (e.g., diethyl ether or methanol).
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Add two equivalents of a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or diethyl ether).
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The dihydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with a non-polar solvent, and dry under vacuum to yield the final product.
Applications in Research and Drug Development
While specific applications for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride have not been detailed in major publications, its structure suggests significant potential as a scaffold or intermediate in medicinal chemistry. The pyrimidine core is a privileged structure in drug discovery.[1]
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Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyrimidine ring that interacts with the hinge region of the ATP-binding pocket. The amine functionality on this molecule provides a key attachment point for building out more complex structures to target specific kinases.
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GPCR Ligand Development: The aminomethylpyrimidine moiety can be found in ligands for various G-protein coupled receptors. The primary amine allows for the introduction of pharmacophoric features necessary for receptor affinity and selectivity.
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Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could serve as a valuable fragment for screening against various biological targets. Hits from such screens can be elaborated into more potent lead compounds.
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Intermediate for Agrochemicals: Similar to their role in pharmaceuticals, pyrimidine derivatives are also used in the development of herbicides and pesticides.
Safety and Handling
No specific toxicology data for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is publicly available. Therefore, it must be handled with the standard precautions for a novel research chemical.
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General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust. The compound is an amine salt and may be irritating to the respiratory tract.
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Skin and Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.
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Ingestion: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.
Conclusion
[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is a functionalized pyrimidine derivative with considerable potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains limited, its chemical identity is well-defined by its CAS number and molecular formula. Based on the robust and versatile chemistry of the pyrimidine ring system, this compound offers a valuable starting point for the synthesis of more complex molecules targeting a range of biological pathways. Researchers and drug development professionals should handle this compound with appropriate care, recognizing its potential while acknowledging the absence of comprehensive safety and property data.
References
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Auteum Chemicals. [(2-ETHYLPYRIMIDIN-4-YL)METHYL]AMINE DIHYDROCHLORIDE. Available from: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
- Holý, A., et al. (1996). Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. Journal of Medicinal Chemistry, 39(17), 3263-8.
- Shaikh, et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138096.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 70(1), 134-140.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
